Cas no 1807115-25-8 (2,3-Bis(trifluoromethyl)-6-bromobenzamide)
2,3-Bis(trifluoromethyl)-6-bromobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,3-Bis(trifluoromethyl)-6-bromobenzamide
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- Inchi: 1S/C9H4BrF6NO/c10-4-2-1-3(8(11,12)13)6(9(14,15)16)5(4)7(17)18/h1-2H,(H2,17,18)
- InChI Key: HVVQNZUWXDKLJL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(F)(F)F)=C(C(F)(F)F)C=1C(N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 328
- XLogP3: 3.3
- Topological Polar Surface Area: 43.1
2,3-Bis(trifluoromethyl)-6-bromobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002207-1g |
2,3-Bis(trifluoromethyl)-6-bromobenzamide |
1807115-25-8 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
2,3-Bis(trifluoromethyl)-6-bromobenzamide Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2,3-Bis(trifluoromethyl)-6-bromobenzamide
Introduction to 2,3-Bis(trifluoromethyl)-6-bromobenzamide (CAS No. 1807115-25-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2,3-Bis(trifluoromethyl)-6-bromobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1807115-25-8, is a fluorinated aromatic amide derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. The presence of multiple trifluoromethyl groups and a bromine substituent on the benzene ring imparts distinct electronic and steric properties, making this compound a valuable scaffold for the development of novel therapeutic agents.
The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, its electron-withdrawing nature modulates the reactivity of adjacent functional groups, enabling diverse chemical modifications. The bromobenzamide moiety further contributes to the compound's versatility, serving as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in drug discovery to introduce complex molecular architectures.
Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have highlighted the potential of 2,3-Bis(trifluoromethyl)-6-bromobenzamide as a lead compound for targeting various disease-related pathways. For instance, fluorinated amides have been extensively studied for their role in modulating enzyme inhibition and receptor binding. The combination of the trifluoromethyl and bromine substituents may enhance interactions with proteins such as kinases and transcription factors, which are critical in cancer and inflammatory diseases.
In the realm of oncology, researchers have leveraged derivatives of 2,3-Bis(trifluoromethyl)-6-bromobenzamide to develop inhibitors of tyrosine kinases and other proto-oncogene products. The electron-deficient nature of the trifluoromethyl group facilitates hydrogen bonding with key residues in the active site of target enzymes, while the bromine atom can participate in halogen bonding interactions, further stabilizing enzyme-inhibitor complexes. Preliminary computational modeling suggests that this compound may exhibit potent activity against mutant forms of kinases associated with drug resistance.
Beyond oncology, emerging evidence indicates that 2,3-Bis(trifluoromethyl)-6-bromobenzamide and its analogs may have applications in managing neurodegenerative disorders. The amide functionality is known to interact with amyloid-beta plaques and tau protein aggregates, which are hallmarks of Alzheimer's disease. Additionally, the presence of fluorine atoms can improve blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug delivery. Recent studies have demonstrated that fluorinated benzamides exhibit neuroprotective effects by modulating cholinergic pathways.
The synthetic accessibility of 2,3-Bis(trifluoromethyl)-6-bromobenzamide further underscores its significance in medicinal chemistry. The compound can be readily synthesized via bromination of 2,3-dimethylbenzamide followed by trifluoromethylation using established protocols. This synthetic route allows for rapid exploration of SAR by introducing variations at the trifluoromethyl or bromine positions while maintaining the core benzamide scaffold. Such flexibility is essential for optimizing pharmacokinetic profiles and minimizing off-target effects.
In conclusion, 2,3-Bis(trifluoromethyl)-6-bromobenzamide (CAS No. 1807115-25-8) represents a compelling example of how structural modifications can yield compounds with tailored biological activities. Its combination of electron-withdrawing groups and reactive handles positions it as a versatile building block for drug discovery initiatives across multiple therapeutic areas. As research continues to uncover new mechanisms of action for fluorinated amides, compounds like this are poised to play a pivotal role in shaping the future of precision medicine.
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